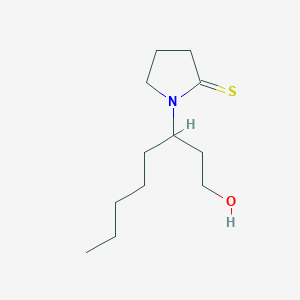
1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione is a heterocyclic compound that features a pyrrolidine ring fused with a thione group and a hydroxyoctyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione typically involves the thionation of the respective lactams using reagents such as phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . Another method involves the (3+2) annulation of α-isothiocyanatocarbonyl compounds to exocyclic Michael acceptors, followed by the attack of an anionic intermediate on an isothiocyanate group, leading to thiopyrrolidone ring closure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The thione group can be reduced to a thiol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions typically involve strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 1-(1-Ketooctan-3-yl)pyrrolidine-2-thione.
Reduction: Formation of 1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thiol.
Substitution: Formation of various substituted pyrrolidine-2-thione derivatives.
Applications De Recherche Scientifique
1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and thione groups play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Pyrrolidine-2-thione: Lacks the hydroxyoctyl side chain, making it less hydrophobic.
1-(1-Hydroxyhexan-3-yl)pyrrolidine-2-thione: Similar structure but with a shorter alkyl chain.
1-(1-Hydroxydecan-3-yl)pyrrolidine-2-thione: Similar structure but with a longer alkyl chain.
Uniqueness: 1-(1-Hydroxyoctan-3-yl)pyrrolidine-2-thione is unique due to its specific alkyl chain length, which influences its hydrophobicity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propriétés
Formule moléculaire |
C12H23NOS |
|---|---|
Poids moléculaire |
229.38 g/mol |
Nom IUPAC |
1-(1-hydroxyoctan-3-yl)pyrrolidine-2-thione |
InChI |
InChI=1S/C12H23NOS/c1-2-3-4-6-11(8-10-14)13-9-5-7-12(13)15/h11,14H,2-10H2,1H3 |
Clé InChI |
PFCRYJIAYNQLAZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCO)N1CCCC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazol-4(2H)-one](/img/structure/B12870221.png)
![8-(6-Amino-5-(trifluoromethyl)pyridin-3-yl)-1-(6-(2-cyanopropan-2-yl)pyridin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-5-ium chloride](/img/structure/B12870231.png)
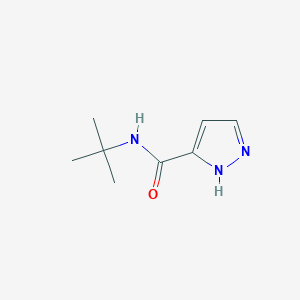
![2-Chlorobenzo[d]oxazole-4-sulfonamide](/img/structure/B12870246.png)

![(1R)-Dicyclohexyl(2'-(3,5-di-tert-butylphenoxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12870250.png)

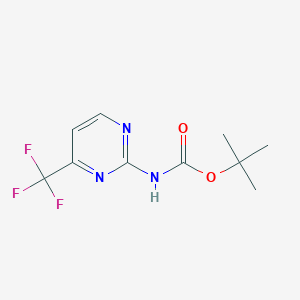
![7-Iodo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12870276.png)
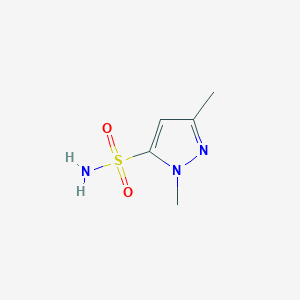
![2-Amino-3-(1,3-benzoxazol-2-yl)-6-methyl-4-nitro-1-pentylpyrrolo[2,3-d]pyridazin-7-one](/img/structure/B12870282.png)
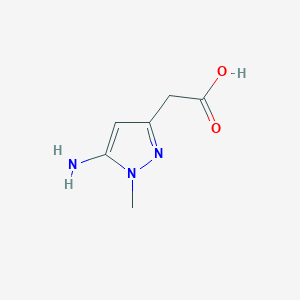
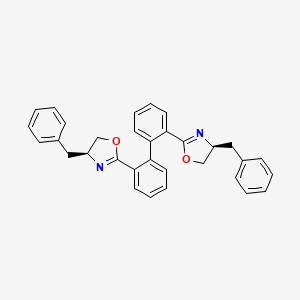
![2-(Bromomethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12870295.png)
